molecular formula C12H13NO3 B2564683 Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 17647-40-4

Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B2564683
CAS No.: 17647-40-4
M. Wt: 219.24
InChI Key: QSPIPGHKVZNURH-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate” is a chemical compound with a molecular weight of 219.24 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 5-methyl-3-phenyl-2,5-dihydroisoxazole-5-carboxylate” and its InChI code is "1S/C12H13NO3/c1-12(11(14)15-2)8-10(13-16-12)9-6-4-3-5-7-9/h3-8,13H,1-2H3" .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 219.24 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a compound of interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various heterocyclic compounds. The compound has been studied for its synthesis and structural properties, including its ability to undergo reactions leading to the formation of novel heterocyclic structures.

  • Synthesis of Heterocyclic Compounds

    A study by Shtabova et al. (2005) explored the synthesis and structural properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a related compound. The research demonstrated the potential of such compounds in generating diverse heterocyclic structures through alkylation and nitration reactions, highlighting the versatility of these compounds in synthetic organic chemistry Shtabova et al., 2005.

  • Photochemical Properties

    The photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate were studied by Lopes et al. (2011). This research provides insight into the conformations and photoisomerization processes of related methyl carboxylate compounds, which are crucial for understanding their reactivity and potential applications in materials science Lopes et al., 2011.

Catalytic Applications and Material Science

  • Catalyzed Intramolecular Cyclization: Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles via intramolecular copper-catalyzed cyclization. This method involves the use of β-(methylthio)enamides, leading to oxazoles with potential applications in material science and as intermediates in organic synthesis Kumar et al., 2012.

Biological Activity Studies

  • Anticancer Activity: The synthesis and evaluation of novel comenic acid derivatives containing isoxazole and isothiazole moieties were conducted by Kletskov et al. (2018). These derivatives demonstrated synergistic effects with the antitumor drug Temobel in bioassays, indicating the potential of this compound derivatives for use in cancer chemotherapy Kletskov et al., 2018.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(11(14)15-2)8-10(13-16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPIPGHKVZNURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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